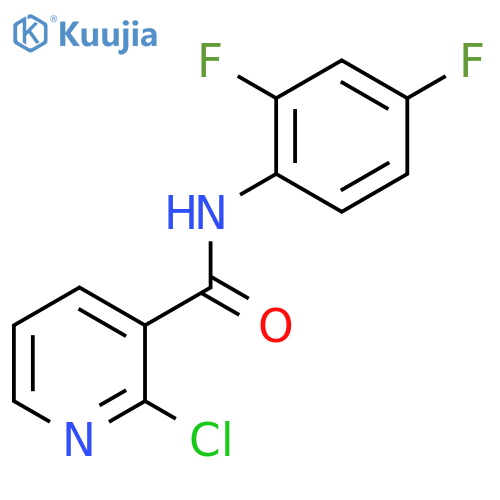

Cas no 83164-90-3 (2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide)

83164-90-3 structure

商品名:2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide

2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide

- 2-Chloro-N-(2,4-difluorophenyl)nicotinamide

- 3-pyridinecarboxamide, 2-chloro-N-(2,4-difluorophenyl)-

- 2-ethylhexanoic acid,nickel,2,2,2-trifluoroacetic acid

- Oprea1_467838

- SR-01000412523-1

- VXHSATAEEHCPFE-UHFFFAOYSA-N

- SR-01000412523

- CS-0359177

- DTXSID801004710

- 83164-90-3

- 2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboximidic acid

- Oprea1_164736

- STK412351

- SCHEMBL4493780

- AK-968/11368544

- AKOS000158287

- 7B-091

- 84434-84-4

- MFCD01327751

-

- インチ: InChI=1S/C12H7ClF2N2O/c13-11-8(2-1-5-16-11)12(18)17-10-4-3-7(14)6-9(10)15/h1-6H,(H,17,18)

- InChIKey: VXHSATAEEHCPFE-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F

計算された属性

- せいみつぶんしりょう: 268.0214969g/mol

- どういたいしつりょう: 268.0214969g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 42Ų

2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429847-1g |

2-Chloro-N-(2,4-difluorophenyl)nicotinamide |

83164-90-3 | 90% | 1g |

¥2881.00 | 2024-07-28 |

2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

83164-90-3 (2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide) 関連製品

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:83164-90-3)2-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide

清らかである:99%

はかる:1g

価格 ($):315